![molecular formula C30H44O2 B1247071 Alertenone](/img/structure/B1247071.png)
Alertenone
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Overview
Description
Alertenone is a natural product found in Alertigorgia with data available.
Scientific Research Applications
Alertenone in Marine Biology and Cytotoxicity Studies
A study conducted on the gorgonian Alertigorgia sp. identified alertenone, a dimer of suberosenone. This research found that alertenone, unlike its monomeric counterpart suberosenone, did not exhibit cytotoxicity below 35 microg/mL. This discovery was significant in understanding the biological activities of marine organisms and their potential applications in medicine (Bokesch et al., 1999).
Structural Alerts in Drug Discovery
The concept of structural alerts is vital in drug discovery for identifying molecules likely to form reactive metabolites and become toxic. Alertenone can be considered in this context as a part of the larger framework of studying and predicting the toxicological properties of various molecular structures. This approach helps in assessing the safety profile of new therapeutic molecules (Dang et al., 2017).
Environmental Monitoring and Early Warning Systems
In the broader scope of scientific applications, the concept of 'alert' as in alertenone, can be extended to environmental sciences. For instance, the development of volcanic alert level systems provides a parallel to how molecular alerts in chemistry can inform risk and safety assessments (Potter et al., 2014).
Pharmacological and Biomedical Research
Alertenone's properties and its lack of cytotoxicity at certain concentrations might offer insights in pharmacological research, particularly in studying the mechanisms of action of marine-derived compounds. While specific studies on alertenone in this context are limited, the general principles of drug-laboratory result alerts and their relevance in clinical settings provide a relevant backdrop (Harinstein et al., 2012).
properties
Product Name |
Alertenone |
---|---|
Molecular Formula |
C30H44O2 |
Molecular Weight |
436.7 g/mol |
IUPAC Name |
(1S,4R,5R,6S,9S)-9,11,11-trimethyl-2-methylidene-4-[[(1S,2S,5S,6S,9S)-9,11,11-trimethyl-3-oxo-2-tricyclo[4.3.2.01,5]undecanyl]methyl]tricyclo[4.3.2.01,5]undecan-3-one |
InChI |
InChI=1S/C30H44O2/c1-16-9-11-21-25-19(26(32)18(3)29(16,25)14-28(21,6)7)12-23-24(31)13-22-20-10-8-17(2)30(22,23)15-27(20,4)5/h16-17,19-23,25H,3,8-15H2,1-2,4-7H3/t16-,17-,19+,20-,21-,22-,23+,25-,29+,30-/m0/s1 |
InChI Key |
WYBSXJBCCDNLRE-BNRYJZQMSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@H]3[C@@]1(CC2(C)C)[C@@H](C(=O)C3)C[C@@H]4[C@H]5[C@@H]6CC[C@@H]([C@]5(CC6(C)C)C(=C)C4=O)C |
Canonical SMILES |
CC1CCC2C3C1(CC2(C)C)C(C(=O)C3)CC4C5C6CCC(C5(CC6(C)C)C(=C)C4=O)C |
synonyms |
alertenone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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